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Compound of Interest

Compound Name: N-Nitrosopiperidine-d10

Cat. No.: B588968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for N-Nitrosopiperidine-d10 (CAS No. 960049-21-2) is

limited. This document provides a comprehensive toxicological profile based on the well-

studied, non-deuterated analogue, N-Nitrosopiperidine (NPIP, CAS No. 100-75-4). N-
Nitrosopiperidine-d10 is a stable isotope-labeled version of NPIP, primarily used as an

internal standard in analytical chemistry.[1][2] It is presumed to share the same toxicological

properties as NPIP, although the rates of metabolic activation and detoxification may be altered

by the kinetic isotope effect.

Executive Summary
N-Nitrosopiperidine (NPIP) is a potent carcinogen in numerous animal species and is classified

as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC),

meaning it is possibly carcinogenic to humans.[3][4] It is found in some foods, tobacco smoke,

and as a disinfection byproduct in water.[5][6][7] The primary mechanism of its carcinogenicity

involves metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that

adduct to DNA, leading to mutations.[8][9] This document summarizes the available

toxicological data for NPIP, including its carcinogenicity, genotoxicity, metabolism, and

mechanism of action, and presents it as a surrogate profile for N-Nitrosopiperidine-d10.
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Property Value Reference

Chemical Name

N-Nitrosopiperidine-d10;

2,2,3,3,4,4,5,5,6,6-

decadeuterio-1-

nitrosopiperidine

[1][2]

CAS Number 960049-21-2 [10]

Molecular Formula C₅D₁₀N₂O [11]

Molecular Weight 124.21 g/mol [1]

Appearance Clear, yellow, oily liquid [5][7]

Unlabelled CAS Number
100-75-4 (for N-

Nitrosopiperidine)
[1][2]

Toxicological Data
Carcinogenicity
NPIP is a well-documented carcinogen in multiple animal species, inducing both benign and

malignant tumors.[3] The primary target organs include the esophagus, liver, lungs, and nasal

cavity.[3][5]

Table 1: Summary of Carcinogenicity Data for N-Nitrosopiperidine
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Species
Route of
Administration

Target Organs Tumor Type Reference

Rat (Fischer 344) Drinking Water
Esophagus,

Nasal Cavity

Squamous cell

carcinomas,

Papillomas

[12]

Mouse Oral

Liver, Lung,

Forestomach,

Esophagus

Benign and

malignant tumors
[3]

Syrian Golden

Hamster
Oral

Upper digestive

tract, Respiratory

system, Liver

Benign and

malignant tumors
[3]

Monkey Oral Liver
Hepatocellular

carcinomas
[3]

Carcinogenic Potency:

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic

potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day to induce tumors in half

of the test animals that would have remained tumor-free at zero dose.[13]

Table 2: Carcinogenic Potency (TD₅₀) of N-Nitrosopiperidine
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Species Sex Route
TD₅₀
(mg/kg/day)

Target Organs

Rat Female Water 0.284
Esophagus,

Nasal cavity

Mouse Male Feed 2.11

Liver, Lung,

Forestomach,

Oral cavity,

Esophagus

Hamster Female Water 0.816

Nasal cavity,

Esophagus, Oral

cavity

(Data sourced and adapted from the Carcinogenic Potency Database)[13]

Genotoxicity and Mutagenicity
NPIP is a genotoxic compound that requires metabolic activation to exert its mutagenic effects.

[14] It induces DNA damage and mutations, primarily through the formation of DNA adducts.

[15]

Table 3: Summary of Genotoxicity Data for N-Nitrosopiperidine
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Assay
System

Cell
Type/Organi
sm

Metabolic
Activation

Result Remarks Reference

Ames Test

S.

typhimurium

TA100,

TA1535

S9 Mix Positive

Dose-

dependent

increase in

revertants

[15]

In vivo

Mutagenicity
gpt delta Rats Endogenous Positive

Significant

dose-

dependent

increase in

mutation

frequency in

liver and

esophagus

[15]

DNA Adduct

Formation

Rat Liver and

Esophagus
Endogenous Positive

Formation of

N²-(3,4,5,6-

Tetrahydro-

2H-pyran-2-

yl)deoxyguan

osine (THP-

dG)

[15]

Metabolism and Mechanism of Action
The carcinogenicity of NPIP is intrinsically linked to its metabolic activation. This process is

primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A3 in the rat

esophagus.[16]

Metabolic Activation Pathway
α-Hydroxylation: The key activation step is the hydroxylation of the carbon atom alpha to the

nitroso group.[8][16] This reaction is catalyzed by CYP enzymes.
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Formation of Unstable Intermediate: This leads to the formation of an unstable α-hydroxy-N-

nitrosopiperidine.

Spontaneous Decomposition: The intermediate spontaneously decomposes, yielding

electrophilic intermediates.

DNA Adduct Formation: These electrophilic species react with nucleophilic sites on DNA

bases, forming DNA adducts, such as THP-dG.[8][15] These adducts can lead to miscoding

during DNA replication, resulting in mutations and potentially initiating carcinogenesis.
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Metabolic Activation of N-Nitrosopiperidine
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Metabolic activation pathway of N-Nitrosopiperidine.
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Tissue Specificity
The tissue-specific carcinogenicity of NPIP is largely determined by the differential expression

and activity of metabolizing enzymes in various organs. For instance, the high rate of α-

hydroxylation of NPIP by microsomes from the rat esophagus, compared to the liver, is

consistent with the esophagus being a primary target organ for NPIP-induced carcinogenesis.

[9][16] Rat esophageal microsomes activate NPIP much more efficiently than its structural

analog N-nitrosopyrrolidine (NPYR), which primarily induces liver tumors.[8][16]

Experimental Protocols
In Vivo Carcinogenicity Study in Rats

Objective: To determine the carcinogenic potential of NPIP in rats.

Animal Model: Female F344 rats.[12]

Administration: NPIP administered in drinking water at a concentration of 0.9 mM.[12]

Duration: Treatment lasted for 28 weeks. The experiment was observed until animals died or

were sacrificed (up to 36 weeks).[12]

Protocol:

A group of 20 female F344 rats was used.[12]

NPIP was dissolved in the drinking water to a final concentration of 0.9 mM.

Animals had ad libitum access to the NPIP-containing water for 28 weeks.

Animals were monitored daily for clinical signs of toxicity.

The experiment was terminated at 36 weeks, by which time all animals had died or were

euthanized.

A complete necropsy was performed, and tissues, particularly from the esophagus and

liver, were collected for histopathological examination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://academic.oup.com/carcin/article-pdf/24/2/291/8105521/0240291.pdf
https://pubmed.ncbi.nlm.nih.gov/12584180/
https://academic.oup.com/carcin/article/24/2/291/2608389
https://pubmed.ncbi.nlm.nih.gov/12584180/
https://pubmed.ncbi.nlm.nih.gov/6268293/
https://pubmed.ncbi.nlm.nih.gov/6268293/
https://pubmed.ncbi.nlm.nih.gov/6268293/
https://pubmed.ncbi.nlm.nih.gov/6268293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Acclimatize
Female F344 Rats

Group of 20 Rats

Administer NPIP (0.9mM)
in Drinking Water

28 Weeks Treatment

Daily Monitoring for
Toxicity Signs

Termination at 36 Weeks

Necropsy and Tissue
Collection

Histopathological
Examination

End

Click to download full resolution via product page

Workflow for in vivo carcinogenicity study.
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In Vitro Metabolism Assay
Objective: To determine the rate of NPIP metabolic activation by liver and esophageal

microsomes.

System: Microsomes prepared from male F344 rat esophagus and liver.[16]

Substrate: [3,4-³H]NPIP.[16]

Protocol:

Microsomes (25-70 µg protein) were incubated with [3,4-³H]NPIP at various

concentrations.[9]

The incubation mixture contained necessary co-factors for CYP450 activity (e.g., NADPH-

generating system).

Incubations were carried out at 37°C for a specified time.

The reaction was terminated, and metabolites were extracted.

The major α-hydroxylation product, 2-hydroxytetrahydro-2H-pyran (2-OH-THP), was

quantified using high-performance liquid chromatography (HPLC) with a radioflow

detector.[16]

Kinetic parameters (Kₘ and Vₘₐₓ) were determined by analyzing reaction rates at different

substrate concentrations.

Safety and Handling
Given the potent carcinogenicity of NPIP, both the deuterated and non-deuterated forms should

be handled with extreme caution as potential human carcinogens.[5]

Exposure Routes: Inhalation, skin absorption.[5]

Health Effects: May cause eye and skin irritation.[10] Prolonged exposure may damage the

liver.[5]
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Handling Precautions:

Use in a well-ventilated area or with a fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and

safety goggles.[11]

Avoid generating dust or aerosols.

Wash hands thoroughly after handling.

All contact should be reduced to the lowest possible level.[5]

Conclusion
While specific toxicological studies on N-Nitrosopiperidine-d10 are not available, the

extensive data on N-Nitrosopiperidine provides a robust basis for its toxicological assessment.

NPIP is a potent, multi-species, multi-organ carcinogen that acts through a well-defined

metabolic activation pathway involving CYP-mediated α-hydroxylation and subsequent DNA

adduct formation. The tissue-specific nature of its carcinogenicity highlights the critical role of

localized metabolic activation. For all practical purposes, N-Nitrosopiperidine-d10 should be

handled with the same extreme caution as its non-deuterated, carcinogenic counterpart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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